molecular formula C11H19Cl3O2 B14329884 Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester CAS No. 103249-29-2

Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester

Cat. No.: B14329884
CAS No.: 103249-29-2
M. Wt: 289.6 g/mol
InChI Key: QXJQOKLKAGANJX-UHFFFAOYSA-N
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Description

Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is a chemical compound with the molecular formula C11H19Cl3O2 and a molecular weight of 289.63 g/mol . This compound is known for its unique structure, which includes a trichloroethyl group attached to an octanoic acid ester. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester typically involves the esterification of octanoic acid with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. Common catalysts used in this process include sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Octanoic acid and 2,2,2-trichloroethanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing octanoic acid and 2,2,2-trichloroethanol, which can then participate in various metabolic pathways . The trichloroethyl group may also interact with specific molecular targets, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is unique due to its specific ester linkage and the presence of the trichloroethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

103249-29-2

Molecular Formula

C11H19Cl3O2

Molecular Weight

289.6 g/mol

IUPAC Name

methyl 2-(2,2,2-trichloroethyl)octanoate

InChI

InChI=1S/C11H19Cl3O2/c1-3-4-5-6-7-9(10(15)16-2)8-11(12,13)14/h9H,3-8H2,1-2H3

InChI Key

QXJQOKLKAGANJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(Cl)(Cl)Cl)C(=O)OC

Origin of Product

United States

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